3-Butyl-2-thioxothiazolidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 3-Butyl-2-thioxothiazolidin-4-one and related thioxothiazolidinones typically involves multicomponent reactions or Knoevenagel condensation methods. Alizadeh and Zohreh (2009) reported a simple, highly efficient one-pot approach to the synthesis of 2-thioxo-1,3-thiazolidin-4-ones using primary amines, carbon disulfide, and fumaryl chloride in water, demonstrating the versatility and efficiency of synthesizing this class of compounds (Alizadeh & Zohreh, 2009).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and quantum chemical calculations, has been conducted for various thioxothiazolidinone derivatives. For example, Yahiaoui et al. (2019) focused on the molecular structure of a closely related compound, providing insights into the nonplanar geometry and confirming the structure through X-ray diffraction and density functional theory (DFT) calculations (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical properties of 3-Butyl-2-thioxothiazolidin-4-one derivatives are influenced by their functional groups. Knoevenagel condensation is commonly used for the synthesis of these compounds, utilizing catalysts such as ethylenediamine diacetate (EDDA) for effective reactions. Holota et al. (2021) explored the synthesis of a derivative using EDDA, highlighting the utility of this catalyst in producing compounds with promising antimicrobial properties (Holota et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis methods often aim to optimize these properties for potential pharmaceutical applications. Metwally (2014) discussed an improved Knoevenagel condensation method that not only synthesizes derivatives efficiently but also influences their physical properties through the reaction conditions (Metwally, 2014).
Chemical Properties Analysis
The chemical properties of 3-Butyl-2-thioxothiazolidin-4-one derivatives, such as reactivity towards nucleophiles and electrophiles, stability, and their ability to participate in further chemical transformations, are significant for their application in synthetic organic chemistry and drug design. Studies like those by Jaiswal et al. (2019) provide insights into the annulation reactions for constructing thiazolidin-4-one derivatives, demonstrating their flexibility in synthesizing medicinally relevant scaffolds (Jaiswal et al., 2019).
Scientific Research Applications
Cancer Therapeutics
- Scientific Field : Oncology
- Application Summary : Thiazolidin-4-one derivatives, including 3-Butyl-2-thioxothiazolidin-4-one, have shown significant anticancer activities . They are considered important chemical skeletons that illustrate anticancer activity .
- Methods of Application : Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These compounds are then tested for their anticancer activity by inhibition of various enzymes and cell lines .
- Results or Outcomes : The compounds have shown significant anticancer activities . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
PIM Kinase Inhibition
- Scientific Field : Biochemistry
- Application Summary : 2-thioxothiazolidin-4-one derivatives were synthesized and evaluated as potent pan-PIM kinase inhibitors . PIM kinases are promising targets for new drug development because they play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration .
- Methods of Application : The 2-thioxothiazolidin-4-one derivatives were synthesized and their inhibitory activities on PIM kinases were evaluated and compared .
- Results or Outcomes : Optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Certain 2-thioxothiazolidin-4-one analogs have shown selective antimicrobial activity against both tested M. luteus clinical strains .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound showed non-significant activity against S. aureus clin N 23 .
Knoevenagel Reaction Catalyst
- Scientific Field : Organic Chemistry
- Application Summary : The Knoevenagel reaction is an essential synthetic tool in the organic and medicinal chemistry of thiazolidin-4-one derivatives . In a recent study, ethylenediamine diacetate (EDDA) was used as an effective catalyst for the interaction of 2-thioxothiazolidin-4-one with 4-(tert-butyl)cyclohexanone .
- Methods of Application : The structure of the novel synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one was confirmed by 1H-, 13C-NMR, LC-MS, IR, and UV spectra .
- Results or Outcomes : The synthesized compound possesses satisfactory drug-like parameters and promising antimicrobial properties, and presents interest as a prospective intermediate for the forthcoming design of biologically active small molecules .
Leukemia Treatment
- Scientific Field : Hematology
- Application Summary : 2-Thioxothiazolidin-4-one derivatives were synthesized and evaluated as potent inhibitors of proviral integration site for Moloney murine leukemia virus (PIM) kinases . PIM kinases are proto-oncogenic kinases involved in the regulation of several cellular processes .
- Methods of Application : The 2-thioxothiazolidin-4-one derivatives were synthesized and their inhibitory activities on PIM kinases were evaluated and compared .
- Results or Outcomes : Optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases . Compound 17 inhibited the growth of Molm-16 cell lines (EC50 = 14 nM) and modulated the expression of pBAD and p4EBP1 in a dose-dependent manner .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : The synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one showed promising antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound showed selective antimicrobial activity against both tested M. luteus clinical strains .
Organic Solar Cells
- Scientific Field : Material Science
- Application Summary : 3-Butyl-2-thioxothiazolidin-4-one and its derivatives have been used in the development of all-small-molecule organic solar cells . These solar cells show great potential for commercialization due to their good batch-to-batch reproducibility and non-halogen solvent processing .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The solar cells based on 3-Butyl-2-thioxothiazolidin-4-one achieved high power conversion efficiencies of 15.0% in binary device and 16.1% in ternary device under thermal annealing treatment .
Halogen Exchange Reaction Catalyst
- Scientific Field : Organic Chemistry
- Application Summary : 3-Butyl-2-thioxothiazolidin-4-one and its derivatives play an essential role in the halogen exchange reaction . This reaction is a key step in the synthetic pathways for thiazolidin-4-one-bearing drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes were not detailed in the source .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : The synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one showed promising antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound showed selective antimicrobial activity against both tested M. luteus clinical strains .
Safety And Hazards
Future Directions
Thiazolidin-4-one derivatives, including “3-Butyl-2-thioxothiazolidin-4-one”, present interest as prospective intermediates for the forthcoming design of biologically active small molecules . They possess satisfactory drug-like parameters and promising antimicrobial properties . The appearance of new information about the activity of thiazolidin-4-ones requires regular systematization and analysis .
properties
IUPAC Name |
3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUGODMVOQPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175821 | |
Record name | Rhodanine, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-thioxothiazolidin-4-one | |
CAS RN |
21494-64-4 | |
Record name | 3-Butyl-2-thio-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21494-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butyl-2-thio-4-thiazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butyl-2-thioxothiazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTYL-2-THIO-4-THIAZOLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI41CBY895 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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